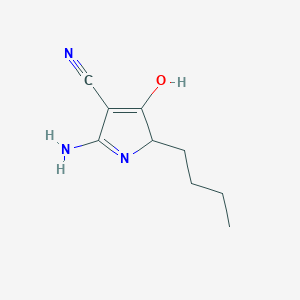
1-(7-Bromo-1-benzofuran-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Bromo-1-benzofuran-2-yl)butan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position of the benzofuran ring and a butanone group at the 1st position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromo-1-benzofuran-2-yl)butan-1-one typically involves the bromination of a benzofuran precursor followed by the introduction of the butanone group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 7th position. The subsequent step involves the acylation of the brominated benzofuran with butanone using a suitable catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human intervention .
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Bromo-1-benzofuran-2-yl)butan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The butanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-(7-Bromo-1-benzofuran-2-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Biological Studies: The compound is studied for its biological activities, such as antimicrobial and anti-inflammatory properties.
Materials Science: Benzofuran derivatives, including this compound, are explored for their potential use in organic electronics and photonics
Mécanisme D'action
The mechanism of action of 1-(7-Bromo-1-benzofuran-2-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the butanone group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets would vary based on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-1-benzofuran-2-yl)butan-1-one: Similar structure with bromine at the 5th position.
1-(7-Chloro-1-benzofuran-2-yl)butan-1-one: Chlorine atom instead of bromine.
1-(7-Bromo-1-benzofuran-2-yl)propan-1-one: Propanone group instead of butanone.
Uniqueness
1-(7-Bromo-1-benzofuran-2-yl)butan-1-one is unique due to the specific positioning of the bromine atom and the butanone group, which can influence its reactivity and biological activity. The presence of the bromine atom at the 7th position can enhance its electrophilic properties, making it a valuable intermediate for further chemical modifications .
Propriétés
Formule moléculaire |
C12H11BrO2 |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
1-(7-bromo-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C12H11BrO2/c1-2-4-10(14)11-7-8-5-3-6-9(13)12(8)15-11/h3,5-7H,2,4H2,1H3 |
Clé InChI |
FQMKJTDAYLNKRU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC2=C(O1)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)












